molecular formula C11H9NO4 B14146861 N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide CAS No. 89228-63-7

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide

Cat. No.: B14146861
CAS No.: 89228-63-7
M. Wt: 219.19 g/mol
InChI Key: RKZOEUMPTLSLBB-UHFFFAOYSA-N
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Description

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide is a chemical compound belonging to the benzopyran familyThese compounds are widely found in nature and have significant biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide typically involves the reaction of 2-hydroxybenzaldehydes with 3-oxobutanamide. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods may include the use of continuous flow reactors and green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticoagulant agent.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-hydroxy-6-methyl-2-oxo-2H-1-benzopyran-3-carboxamide include other benzopyran derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. For example, the presence of the N-hydroxy group may enhance its reactivity and biological activity compared to other benzopyran derivatives .

Properties

CAS No.

89228-63-7

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

IUPAC Name

N-hydroxy-6-methyl-2-oxochromene-3-carboxamide

InChI

InChI=1S/C11H9NO4/c1-6-2-3-9-7(4-6)5-8(10(13)12-15)11(14)16-9/h2-5,15H,1H3,(H,12,13)

InChI Key

RKZOEUMPTLSLBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NO

Origin of Product

United States

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